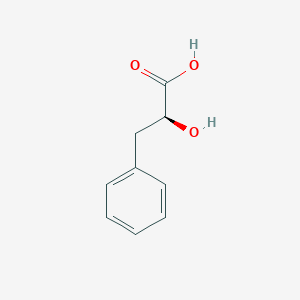

L-(-)-3-Phenyllactic acid

概述

描述

D-3-苯丙酸: 是一种天然存在的有机化合物,化学式为C9H10O3 ®-2-羟基-3-苯基丙酸 。 该化合物为白色结晶固体,具有广谱抗菌活性,对细菌和真菌均有效 .

准备方法

合成路线和反应条件:

工业生产方法:

补料分批发酵: 该方法涉及乳酸杆菌属细菌以苯丙酮酸为底物发酵,产生大量的D-3-苯丙酸.

全细胞转化: 凝结芽孢杆菌可以高效率地将苯丙酮酸转化为D-3-苯丙酸.

化学反应分析

反应类型:

氧化: D-3-苯丙酸可以发生氧化反应生成苯丙酮酸。

还原: 它可以被还原为苯丙酸。

取代: 羟基可以在特定条件下被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 钯碳等催化剂用于还原反应。

取代: 各种试剂可用于实现所需取代,例如卤化剂用于卤化反应。

主要产物:

苯丙酮酸: 来自氧化。

苯丙酸: 来自还原。

取代衍生物: 取决于取代反应。

科学研究应用

相似化合物的比较

生物活性

L-(-)-3-Phenyllactic acid (PLA) is a chiral organic compound that plays a significant role in various biological processes, particularly in the context of microbial metabolism and antimicrobial activity. This article explores the biological activity of PLA, including its production, mechanisms of action, and potential applications in agriculture and medicine.

This compound is produced primarily by lactic acid bacteria (LAB) through the fermentation of phenylalanine. The metabolic pathway involves the transamination of phenylalanine to phenylpyruvic acid (PPA), which is then reduced to PLA via lactate dehydrogenase (LDH) . The production of PLA can be influenced by various factors, including the availability of precursors and the specific strains of LAB used.

Antimicrobial Activity

PLA exhibits broad-spectrum antimicrobial properties against both bacteria and fungi. It has been identified as an effective agent against pathogens such as Listeria innocua and Aggregatibacter actinomycetemcomitans, showing significant inhibitory effects on biofilm formation and virulence gene expression .

The antimicrobial activity of PLA is attributed to its ability to lower pH and disrupt microbial cell membranes. Studies have shown that PLA has a lower minimum inhibitory concentration (MIC) compared to other organic acids like lactic acid, making it a potent antimicrobial agent . The following table summarizes the MIC values for PLA against various pathogens:

| Pathogen | MIC (mM) | Reference |

|---|---|---|

| Listeria innocua | 1.0 | |

| Aggregatibacter actinomycetemcomitans | 20.0 | |

| Rhizopus sp. | 0.441 |

Applications in Agriculture

PLA has shown promise as a natural additive in silage production, enhancing fermentation quality while reducing protein degradation. Studies indicate that adding PLA to alfalfa silage can improve its nutritional value by decreasing ammonia nitrogen levels and increasing crude protein content .

Case Study: Silage Quality Improvement

In a study evaluating the effects of PLA on alfalfa silage, researchers found that silage treated with LAB strains producing PLA exhibited lower levels of ammonia nitrogen and higher protein retention compared to untreated silage. This suggests that PLA could serve as a valuable additive for improving the quality of animal feed .

Potential in Medicine

Beyond its agricultural applications, PLA's antimicrobial properties make it a candidate for use in medical settings, particularly as an alternative to conventional antibiotics. Its ability to inhibit pathogenic bacteria without adversely affecting beneficial microbiota presents a significant advantage in treating infections while minimizing antibiotic resistance risks .

常见问题

Basic Questions

Q. How can L-(-)-3-Phenyllactic acid be synthesized in laboratory settings?

Answer: this compound (PLA) can be synthesized through chemical and microbial routes.

- Chemical synthesis :

- Acetylation: React with acetic anhydride in the presence of pyridine to form O-acetyl-3-phenyllactic acid .

- Condensation reactions: Use trichloromethyl chloroformate (diphosgene) with activated charcoal to produce phenylmethyl-1,3-dioxolane-2,4-dione, a precursor .

- Enantioselective methods: Lipases (e.g., from Candida antarctica) enable chiral resolution during transesterification to isolate the L-(-)-enantiomer .

- Microbial production :

Q. What analytical techniques are recommended for quantifying this compound in microbial cultures?

Answer: Key methods include:

- High-Performance Liquid Chromatography (HPLC) :

- Nuclear Magnetic Resonance (NMR) :

- Confirm structural identity via -NMR (δ 7.3 ppm for aromatic protons, δ 4.2 ppm for hydroxyl-bearing methine) .

- Sample preparation : Centrifuge cultures at 10,000 × g, filter through 0.22-μm membranes, and lyophilize for concentrated analysis .

Advanced Research Questions

Q. How can fed-batch fermentation be optimized to enhance this compound yield in Lactobacillus species?

Answer: Optimization strategies involve:

- Substrate feeding :

- pH control :

- Oxygen limitation :

Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5.8–6.2 | ↑ 40% |

| Glucose feeding | 15 g/L increments | ↑ 25% |

| Dissolved oxygen | 5% | ↑ 30% |

Q. What mechanisms underlie the antimycotic activity of this compound against Mucorales fungi?

Answer: PLA disrupts fungal viability via:

- Membrane permeability :

- Metabolic inhibition :

- Synergy with antifungals :

Experimental Validation :

- Use propidium iodide staining to quantify membrane damage via flow cytometry .

- Conduct transcriptomic analysis to identify downregulated genes in ergosterol pathways .

Q. How do enantiomeric differences (D/L) impact the antimicrobial efficacy of 3-phenyllactic acid?

Answer:

- Chiral specificity :

- Analytical differentiation :

Q. What role does this compound play in plant metabolomes under stress conditions?

Answer:

- Stress metabolite :

- Pathogen resistance :

Note on Contradictions :

Discrepancies in reported PLA yields (e.g., 10–35 g/L) arise from strain-specific variations (Lactobacillus spp. vs. engineered E. coli) and fermentation conditions (batch vs. fed-batch) . Researchers should validate protocols using strain-specific growth curves and metabolomic profiling.

属性

IUPAC Name |

(2R)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904708 | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7326-19-4, 20312-36-1 | |

| Record name | (+)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLLACTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L11J0XBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 125 °C | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。